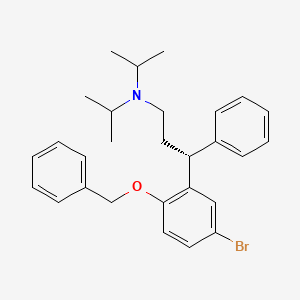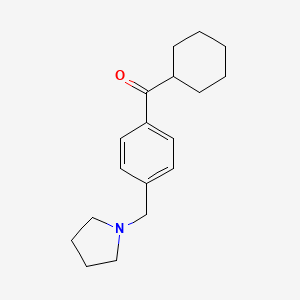![molecular formula C8H7ClN2O B1604448 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-69-2](/img/structure/B1604448.png)
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
描述
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 5-position and a methoxy group at the 4-position.
作用机制
Target of Action
Similar compounds have been reported to have potent activities against the fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s suggested that the compound may form a hydrogen bond with a specific residue (g485) to improve its activity .
Biochemical Pathways
The compound may influence the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
生化分析
Biochemical Properties
Pyrrolopyridine derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Some pyrrolopyridine derivatives have been found to inhibit cell proliferation and induce apoptosis in certain cancer cell lines
Molecular Mechanism
It is known that pyrrolopyridine derivatives can form hydrogen bonds with certain biomolecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with methoxyamine, followed by cyclization using a base such as sodium hydride. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in precursors can be reduced to amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolopyridines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways, particularly those involving kinases.
Medicine: Explored as a potential kinase inhibitor for the treatment of cancers and other diseases involving abnormal kinase activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
相似化合物的比较
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methoxy group.
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methoxy group.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom
Uniqueness
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and methoxy substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to kinase enzymes and improve its pharmacokinetic properties .
属性
IUPAC Name |
5-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-5-2-3-10-8(5)11-4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZGULOGDLMSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649807 | |
| Record name | 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-69-2 | |
| Record name | 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B1604369.png)


![[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid](/img/structure/B1604373.png)




![2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol](/img/structure/B1604383.png)


